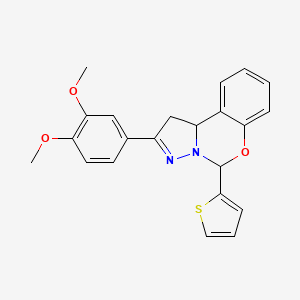
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide is an organic compound characterized by the presence of dichloro and chlorobenzyl groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(4-chloro-benzyl)-benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the benzamide structure.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy derivatives if methoxide is used.
Oxidation: Potential formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols depending on the reduction pathway.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 4-chlorobenzylamine.
科学研究应用
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism by which 2,4-Dichloro-N-(4-chloro-benzyl)-benzamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways can vary, but common targets include enzymes involved in cell wall synthesis in microbes or signaling pathways in cancer cells.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-N-(4-methyl-benzyl)-benzamide
- 2,4-Dichloro-N-(4-fluoro-benzyl)-benzamide
- 2,4-Dichloro-N-(4-nitro-benzyl)-benzamide
Uniqueness
2,4-Dichloro-N-(4-chloro-benzyl)-benzamide is unique due to the presence of both dichloro and chlorobenzyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C14H10Cl3NO |
|---|---|
分子量 |
314.6 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-3-1-9(2-4-10)8-18-14(19)12-6-5-11(16)7-13(12)17/h1-7H,8H2,(H,18,19) |
InChI 键 |
DZLFKQJPFWHTQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)
![ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)



![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)

![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)


